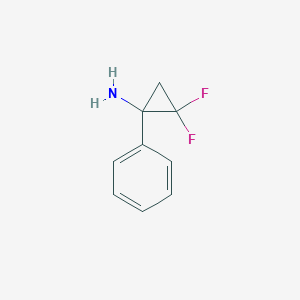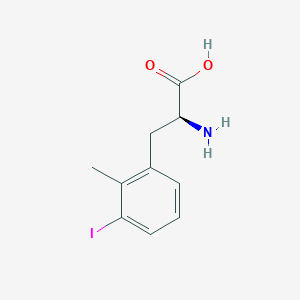
(S)-2-amino-3-(3-iodo-2-methylphenyl)propanoicacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-amino-3-(3-iodo-2-methylphenyl)propanoicacidhydrochloride is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of an amino group, an iodo-substituted aromatic ring, and a propanoic acid moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-3-(3-iodo-2-methylphenyl)propanoicacidhydrochloride typically involves the following steps:
Iodination: The introduction of an iodine atom into the aromatic ring. This can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Amination: The introduction of the amino group. This step often involves the use of ammonia or an amine derivative under suitable conditions.
Formation of the Propanoic Acid Moiety: This can be achieved through various methods, including the use of Grignard reagents or other carboxylation reactions.
Hydrochloride Salt Formation: The final step involves the conversion of the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-2-amino-3-(3-iodo-2-methylphenyl)propanoicacidhydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The iodo group can be reduced to a hydrogen atom, resulting in the formation of a methylphenyl derivative.
Substitution: The iodo group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as sodium hydroxide, ammonia, or alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may yield methylphenyl derivatives.
Scientific Research Applications
(S)-2-amino-3-(3-iodo-2-methylphenyl)propanoicacidhydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-amino-3-(3-iodo-2-methylphenyl)propanoicacidhydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodo group can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-2-amino-3-(3-iodo-2-methylphenyl)propanoicacidhydrochloride: The enantiomer of the compound, which may have different biological activities.
3-iodo-2-methylphenylacetic acid: A related compound with a similar aromatic structure but lacking the amino group and propanoic acid moiety.
3-iodo-2-methylphenylmethanol: Another related compound with a hydroxyl group instead of the amino and propanoic acid groups.
Uniqueness
(S)-2-amino-3-(3-iodo-2-methylphenyl)propanoicacidhydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to form multiple types of interactions makes it a versatile compound for various applications.
Properties
Molecular Formula |
C10H12INO2 |
|---|---|
Molecular Weight |
305.11 g/mol |
IUPAC Name |
(2S)-2-amino-3-(3-iodo-2-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H12INO2/c1-6-7(3-2-4-8(6)11)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)/t9-/m0/s1 |
InChI Key |
FECGCCVKXHJSQO-VIFPVBQESA-N |
Isomeric SMILES |
CC1=C(C=CC=C1I)C[C@@H](C(=O)O)N |
Canonical SMILES |
CC1=C(C=CC=C1I)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


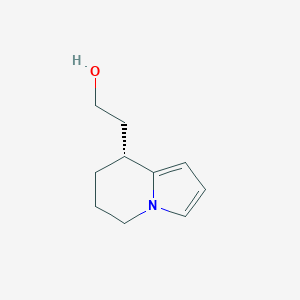
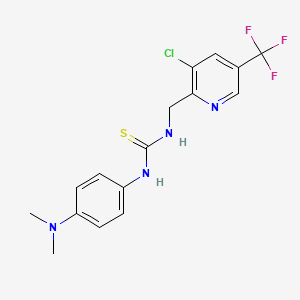
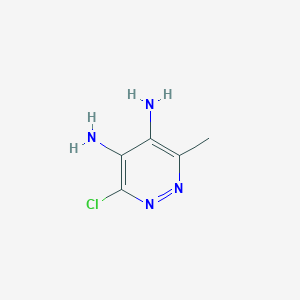
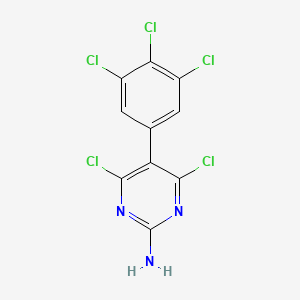
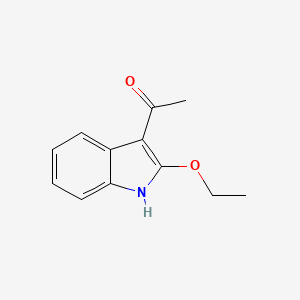
![4-Methylpyrido[3,2-d]pyrimidine](/img/structure/B15246131.png)
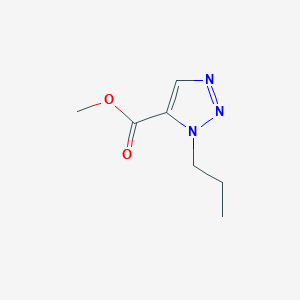

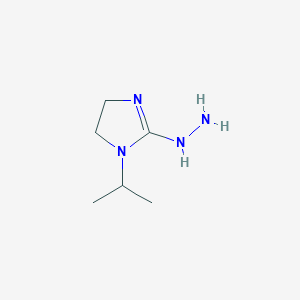
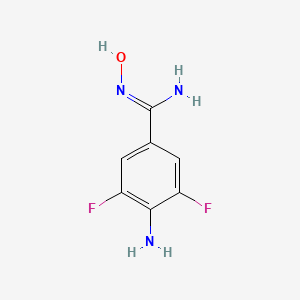
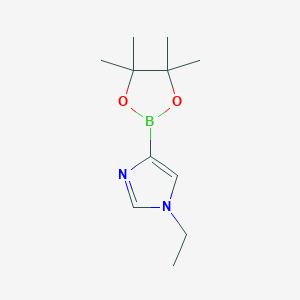
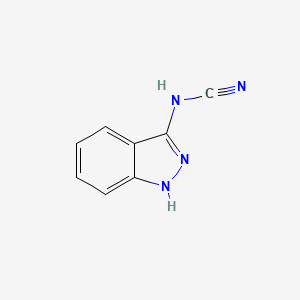
![tert-butyl (4S,5S)-1-oxo-4-phenyl-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B15246203.png)
